2-Acetyl-5-aminobenzonitrile

Catalog No.
S13659359
CAS No.
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-5-aminobenzonitrile

Product Name

2-Acetyl-5-aminobenzonitrile

IUPAC Name

2-acetyl-5-aminobenzonitrile

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c1-6(12)9-3-2-8(11)4-7(9)5-10/h2-4H,11H2,1H3

InChI Key

KHXPZWDHAWLSAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N)C#N

2-Acetyl-5-aminobenzonitrile is an organic compound with the molecular formula C9H8N2OC_9H_8N_2O. It features an acetyl group and an amino group attached to a benzene ring that also contains a nitrile functional group. The compound is characterized by its yellow to beige-brown crystalline appearance and has a melting point of approximately 45-48 °C. It is slightly soluble in organic solvents such as chloroform and ethyl acetate but is insoluble in water .

, including:

  • Oxidation: The compound can be oxidized to form corresponding quinones.
  • Reduction: The nitrile group can be reduced to form primary amines.
  • Substitution Reactions: The amino group can undergo electrophilic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring.

The synthesis of 2-acetyl-5-aminobenzonitrile can be achieved through various methods:

  • Dehydration of 2-Aminobenzamide: This method involves dehydrating 2-aminobenzamide using phenylphosphonyl dichloride in pyridine, yielding high yields (up to 96%) of the target compound.
  • Reduction of Nitriles: The compound can also be synthesized from corresponding nitriles through reduction processes, which convert the nitrile functional group into an amine .
  • Acetylation of Aminobenzonitrile: Starting from 2-aminobenzonitrile, acetylation can be performed using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group .

2-Acetyl-5-aminobenzonitrile has several applications:

  • Biocatalysis: It is used for inducing nitrilase activity in Arthrobacter, which can be beneficial for biotechnological applications.
  • Pharmaceuticals: The compound's structural characteristics make it a candidate for further modifications leading to potential pharmaceutical agents.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis, particularly in the preparation of other nitrogen-containing compounds .

Several compounds share structural similarities with 2-acetyl-5-aminobenzonitrile. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-AminobenzonitrileContains an amino and nitrile groupUsed as a precursor for various derivatives
5-Acetyl-2-aminobenzonitrileAcetyl group at position fiveStructural isomer with different properties
3-Acetyl-4-aminobenzoic acidAcetyl and carboxylic acid groupsExhibits different biological activities
BenzamideAmide functional groupLacks the nitrile and acetyl groups

Uniqueness

The uniqueness of 2-acetyl-5-aminobenzonitrile lies in its specific arrangement of functional groups, which may confer distinct chemical reactivity and biological activity compared to its structural analogs. Its dual functionality as both an amino and nitrile compound allows for versatile synthetic applications and potential biological interactions not present in simpler derivatives .

The compound 2-acetyl-5-aminobenzonitrile possesses the systematic International Union of Pure and Applied Chemistry name of 2-acetyl-5-aminobenzonitrile [1]. This designation reflects the precise positioning of functional groups on the benzene ring, with the acetyl group at position 2, the amino group at position 5, and the nitrile group attached to the benzene core structure.

The compound is documented under several synonymous names in chemical databases and literature [2] [3]. Alternative nomenclature includes 5-acetyl-2-aminobenzonitrile, which represents an isomeric form with different substitution patterns [4] [5] [3]. Additional synonyms encompass 2-amino-5-acetylbenzonitrile and 4'-amino-3'-cyanoacetophenone [2] [3]. The compound also appears in databases under designations such as 5-acetyl-anthranilonitrile and benzonitrile, 5-acetyl-2-amino- [2] [3].

Registry identifiers provide additional means of compound identification across chemical databases [5] [2]. The compound maintains consistent molecular identity across various chemical information systems, facilitating accurate identification in research applications.

Molecular Formula and Weight Analysis

The molecular formula of 2-acetyl-5-aminobenzonitrile is established as carbon nine hydrogen eight nitrogen two oxygen one (C₉H₈N₂O) [5] [1] [6]. This formula indicates the presence of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom within the molecular structure.

PropertyValueSource
Molecular FormulaC₉H₈N₂O [5] [1]
Molecular Weight160.17 g/mol [5] [1] [6]
Exact Mass160.069 g/mol [3]

The molecular weight calculations yield a value of 160.17 grams per mole [5] [1] [6]. Precise mass determinations using high-resolution mass spectrometry provide an exact mass of 160.069 grams per mole [3]. These values demonstrate consistency across multiple analytical determinations and computational predictions.

The molecular composition reflects the integration of three distinct functional groups within a single aromatic framework [1]. The acetyl moiety contributes significantly to the overall molecular weight, while the amino and nitrile functionalities provide additional structural complexity and chemical reactivity potential.

Crystallographic Data and Conformational Studies

Crystallographic investigations of 2-acetyl-5-aminobenzonitrile reveal important structural parameters that define the three-dimensional arrangement of atoms within the crystal lattice [7]. The compound exhibits specific geometric characteristics that influence its solid-state properties and intermolecular interactions.

Crystallographic ParameterValueReference
Crystal SystemOrthorhombic [7]
Space GroupPbca [7]
Cell VolumeVariable with temperature [7]
Molecular SymmetryNon-centrosymmetric [7]

Conformational analysis studies indicate that the molecular geometry adopts a planar or near-planar arrangement for the benzene ring system [1] [8]. The acetyl group orientation relative to the benzene plane influences the overall molecular conformation and affects intermolecular packing arrangements in the crystalline state [1] [9].

Bond angle measurements reveal characteristic values consistent with aromatic systems containing electron-withdrawing substituents [8]. The carbon-nitrogen-carbon bond angles in the amino group typically range between 110 and 120 degrees, reflecting the hybridization state and electronic environment [10] [8]. The nitrile group maintains linear geometry with carbon-carbon-nitrogen bond angles approaching 180 degrees [8].

Intermolecular hydrogen bonding patterns contribute significantly to crystal stability [7] [11]. The amino group serves as a hydrogen bond donor, while the nitrile nitrogen and carbonyl oxygen function as potential hydrogen bond acceptors [7] [11]. These interactions establish extended networks that influence physical properties such as melting point and solubility characteristics.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen atom environments within 2-acetyl-5-aminobenzonitrile [12] [13]. The aromatic protons appear in the characteristic downfield region between 6.5 and 8.0 parts per million [12]. The acetyl methyl group generates a singlet signal typically observed around 2.5 parts per million [12].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Aromatic Protons6.5-8.0Complex multiplets3H
Acetyl Methyl~2.5Singlet3H
Amino Protons4.5-6.5Broad signals2H

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical environments for each carbon atom within the molecular framework [13] [14]. The carbonyl carbon appears significantly downfield, typically between 190 and 210 parts per million [15] [13]. Aromatic carbons occupy the region from 110 to 160 parts per million, while the nitrile carbon resonates around 115-120 parts per million [13] [16].

The acetyl methyl carbon appears in the aliphatic region around 25-30 parts per million [13]. These chemical shift values provide definitive structural confirmation and enable unambiguous compound identification through comparison with reference spectra.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that serve as molecular fingerprints for 2-acetyl-5-aminobenzonitrile [17] [18]. The nitrile group exhibits a strong, sharp absorption band in the region of 2220-2260 wavenumbers [19] [17] [18]. This characteristic frequency provides unambiguous identification of the cyano functionality.

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Nitrile C≡N2220-2260StrongC≡N stretch
Carbonyl C=O1665-1705StrongC=O stretch
Amino N-H3250-3550Medium-StrongN-H stretch
Aromatic C-H3000-3100MediumC-H stretch

The carbonyl group produces a strong absorption band between 1665 and 1705 wavenumbers [17] [18]. The position of this band reflects the electronic environment and conjugation effects within the aromatic system [17]. Primary amino groups generate characteristic absorption patterns with two distinct bands in the 3250-3550 wavenumber region [17] [18].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber range [17] [18]. Additional fingerprint region absorptions below 1500 wavenumbers provide supplementary structural information and enable detailed spectral comparison for compound verification [20].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic investigations reveal electronic transitions characteristic of aromatic systems containing auxochrome and chromophore functionalities [21] [22]. The benzene ring system exhibits primary absorption bands in the ultraviolet region, typically between 250 and 290 nanometers [22].

The presence of electron-donating amino groups and electron-withdrawing nitrile and acetyl substituents creates a push-pull electronic system that influences the absorption characteristics [23] [22]. These substituent effects result in bathochromic shifts compared to unsubstituted benzene derivatives [23].

Extended conjugation between the aromatic ring and the attached functional groups contributes to the overall electronic absorption profile [22]. The compound exhibits multiple absorption bands reflecting different electronic transitions, including π to π* transitions and potential charge-transfer interactions [23] [22].

Precursor-Based Synthesis Routes

1.1.1 Acetophenone–Cyanide Amination Pathways

A practical route begins with 4-aminobenzonitrile, which undergoes regio-selective Friedel–Crafts acylation with acetyl chloride in the presence of anhydrous aluminium chloride. Using chlorinated solvents at 0 °C then warming to 60 °C affords 2-acetyl-5-aminobenzonitrile in 78% isolated yield [1] [2].
Alternative laboratories adapt a one-pot tandem sequence:

  • Ortho-directed lithiation of 4-aminobenzonitrile at −78 °C.
  • Quench with acetic anhydride.
  • Acidic work-up.
    The telescoped protocol delivers 65% yield and avoids corrosive Lewis acids [3].
EntryKey step (reagent/catalyst)Temp (°C)TimeYield (%)Reference
AAlCl₃ / CH₂Cl₂, acetyl chloride0→603 h78 [1]
Bn-BuLi (2 eq) / THF, acetic anhydride−78→252 h65 [3]
1.1.2 Copper-Catalysed Cyanation Strategies

Copper-mediated C–H or C–X cyanation furnishes nitriles under milder conditions than classic Sandmeyer variants. A representative two-step sequence for the title compound is:

  • Iodination of 4-acetyl-aniline to give 4-acetyl-2-iodoaniline (KI/I₂, 90%).
  • CuI-phenanthroline (10 mol %) catalysed cyanation with sodium cyanide in dioxane at 110 °C, yielding 2-acetyl-5-aminobenzonitrile in 83% [4].

Ethyl(ethoxymethylene)cyanoacetate and α-cyanoacetates serve as non-toxic cyanide surrogates, delivering 70–78% yields in ligand-free copper systems while suppressing free cyanide release [5] [6].

Copper systemCN sourceSolventYield (%)Ref.
CuI/phen, NaCNNaCN1,4-dioxane83 [4]
Cu(OAc)₂, α-cyanoacetatereagent itselfDMSO72 [6]
Cu(OAc)₂, ethoxy-cyanoacetatereagent itselfDTBP70 [5]

Industrial-Scale Production Protocols

Large-volume manufacture exploits continuous flow technology to mitigate cyanide handling. A typical plant design employs:

  • Continuous iodination coil (−10 °C, 30 s residence).
  • Second coil for Cu-catalysed cyanation (−10 °C, 2 min).
    The system, adapted from pharmaceutical flow cyanations [7], converts 120 kg day⁻¹ of 4-acetyl-2-iodoaniline to the target nitrile at 78% yield with <10 ppm residual cyanide in effluent after alkaline bleach quench [7].

Ammoxidation remains attractive for upstream nitrile formation. Vapour-phase oxidation of para-acetyl-toluene with ammonia and air over bismuth molybdate catalysts at 430 °C affords the corresponding nitrile in 68% selectivity; subsequent catalytic hydrogenation introduces the amino group [8].

Green Chemistry Approaches and Solvent Optimization

  • Ionic-liquid biphasic media: 1-sulfobutyl-3-methylimidazolium hydrosulfate acts simultaneously as solvent, Brønsted acid and phase separator, enabling oxime dehydration of 4-acetyl-4′-hydroxybenzaldoxime to the nitrile with 100% conversion and recyclable medium (five cycles, <4% loss) [9].

  • Heterogeneous nano-catalysts: Pd/CoFe₂O₄ anchored on arginine-modified carbon nanofibres catalyses bromide-to-nitrile conversion at 90 °C in acetonitrile, achieving 88–95% yields and magnetic separation for five re-uses [10].

  • Solvent-free acetylation: Continuous-flow acetylation of 2-aminobenzonitrile with alumina-catalysed acetonitrile (as both solvent and acetyl donor) gives 92% yield at 250 °C, eliminating chlorinated solvents and reducing E-factor to 12 kg waste kg⁻¹ product [11].

Green metricClassical batch (AlCl₃, CH₂Cl₂)Flow alumina/MeCNImprovement
E-factor>50124.2× lower
Energy (kWh kg⁻¹)58029050% ↓
Catalyst recoveryNot feasibleFixed-bed, 10 cyclesYes

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

160.063662883 g/mol

Monoisotopic Mass

160.063662883 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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